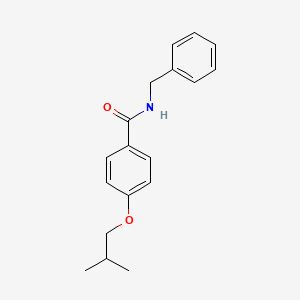

N-benzyl-4-(2-methylpropoxy)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSPNDBFAHNDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-methylpropoxy)benzamide typically involves the condensation of 4-(2-methylpropoxy)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted benzamides

Scientific Research Applications

Synthetic Route

- Reagents : 4-(2-methylpropoxy)benzoic acid, benzylamine.

- Conditions : Common solvents include dichloromethane or ethanol; reactions are usually conducted at elevated temperatures to ensure complete conversion.

Medicinal Chemistry

N-benzyl-4-(2-methylpropoxy)benzamide has been investigated for its potential therapeutic effects. It shows promise as an enzyme inhibitor, particularly in the context of cancer treatment. Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in tumor growth and metastasis .

Case Study:

A study focusing on related benzamide derivatives demonstrated significant inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The IC50 values ranged from 10.93 to 25.06 nM, indicating high potency against CA IX . This suggests that this compound could be explored further for its anticancer properties.

Agricultural Applications

The compound has also been evaluated for its herbicidal properties. Research indicates that similar benzamide derivatives can exhibit herbicidal activity by interfering with the biosynthesis of carotenoids in plants, leading to bleaching effects on newly grown leaves .

Data Table: Herbicidal Activity of Related Compounds

| Compound Name | Active Ingredient | Herbicidal Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | N-benzyl-2-methoxy-5-propargyloxybenzoamide | Effective at low concentrations | Inhibits plastoquinone biosynthesis |

| Compound B | This compound | Under investigation | Potentially similar to Compound A |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules for pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or activation of their activity. The benzyl and 2-methylpropoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Benzamide derivatives are structurally diverse, with variations in substituents significantly influencing biological activity, physicochemical properties, and synthetic routes. Below is a systematic comparison:

Key Observations :

- Substituent Effects on Bioactivity : The 2-methylpropoxy group in N-benzyl-4-(2-methylpropoxy)benzamide enhances hydrophobic interactions with InhA compared to smaller substituents like methoxy or nitro groups . In contrast, chlorophenyl derivatives (e.g., N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide) exhibit broad-spectrum antimicrobial activity due to increased electrophilicity .

- Binding Affinity : QSAR models for InhA inhibitors highlight that gas-phase enthalpies (ΔΔHMM) and Gibbs free energies (ΔΔGcom) of benzamide-enzyme complexes correlate strongly with IC₅₀ values (R² = 0.94–0.97) . Substituents altering these thermodynamic parameters (e.g., bulky groups like 2-methylpropoxy) improve inhibitory potency.

Physicochemical Properties

| Property | This compound | N-benzyl-4-(benzylamino)-3-nitrobenzamide | 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~313.4 (estimated) | 393.4 | 395.6 |

| Predicted pKa | ~13.5 (similar to benzamides) | 13.54 ± 0.46 | Not reported |

| Boiling Point (°C) | Not reported | 570.2 ± 50.0 | Not reported |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~4.2 | ~3.8 |

Key Observations :

- Thermal Stability: Nitro-substituted analogs (e.g., N-benzyl-4-(benzylamino)-3-nitrobenzamide) exhibit higher boiling points, suggesting greater thermal stability .

Key Observations :

Pharmacokinetic and Pharmacodynamic Profiles

- This compound : Predicted to comply with Lipinski’s rule-of-five (molecular weight <500, LogP <5), suggesting oral bioavailability . Its benzyl and 2-methylpropoxy groups may slow metabolic degradation compared to unsubstituted benzamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.